2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide
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Overview
Description
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide is a complex organic compound with a unique structure that includes a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide involves multiple steps. One common method includes the reaction of a benzodioxin derivative with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as methylene chloride and a base like N,N-diisopropylethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
- 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylbutanamide
Uniqueness
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide is unique due to its specific structural features, such as the benzodioxin ring and the presence of both amino and amide functional groups
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C17H26N2O3/c1-11(2)16(18)17(20)19(12(3)4)10-13-5-6-14-15(9-13)22-8-7-21-14/h5-6,9,11-12,16H,7-8,10,18H2,1-4H3 |
InChI Key |
WGTNNZUXYAVMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C(C)C)N |
Origin of Product |
United States |
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